![molecular formula C17H19N5O B2675820 [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone CAS No. 2380084-99-9](/img/structure/B2675820.png)
[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
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Overview
Description
[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains multiple functional groups, making it a versatile chemical for various applications.
Scientific Research Applications
[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone has been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation in various animal models.
Mechanism of Action
The exact mechanism of action of [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, studies have shown that this compound can interact with various molecular targets, including enzymes and receptors, leading to its biological effects. For example, [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, leading to its potential as an anticancer agent.
Biochemical and Physiological Effects:
[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone has shown various biochemical and physiological effects in animal models. For example, this compound has been shown to reduce inflammation and oxidative stress in various animal models, potentially due to its antioxidant properties. Additionally, [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone is its high yield and purity, making it a suitable compound for various lab experiments. Additionally, this compound has shown promising results in various biological assays, making it a potential lead compound for drug development. However, one limitation of [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several potential future directions for [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone research. One direction is to further investigate its potential as an anticancer agent, potentially in combination with other chemotherapeutic agents. Additionally, [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone can be further studied for its potential as an anti-inflammatory agent, potentially in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, the synthesis of novel derivatives of [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone can be explored to improve its solubility and pharmacokinetics in vivo. Overall, [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone is a versatile compound with potential applications in various scientific fields, and further research is warranted to fully explore its potential.
Synthesis Methods
The synthesis of [3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with benzimidazole and ethyl chloroacetate in the presence of triethylamine. The reaction mixture is heated under reflux for several hours, and the product is obtained by filtration and purification. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques such as NMR and mass spectrometry.
properties
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-16(12(2)20(3)19-11)17(23)21-8-13(9-21)22-10-18-14-6-4-5-7-15(14)22/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQQWIXHYVHINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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